Diethyl cromoglycate

Catalog No.
S706197
CAS No.
16150-45-1
M.F
C27H24O11
M. Wt
524.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl cromoglycate

CAS Number

16150-45-1

Product Name

Diethyl cromoglycate

IUPAC Name

ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

Molecular Formula

C27H24O11

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3

InChI Key

KRBBSLDXYDBFEC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O

Synonyms

5,5’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid 2,2’-Diethyl Ester; 5,5’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid Diethyl Ester; 5,5’-[(2-Hydroxytrimethylene)dioxy]bis[4-o

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O

Understanding Mast Cell Function

DEC's primary mechanism of action involves stabilizing mast cells, immune system cells that play a crucial role in allergic reactions. It prevents the release of inflammatory mediators like histamine from mast cells []. This property makes DEC a valuable research tool for studying mast cell function and their contribution to allergic diseases like asthma and allergic rhinitis [].

Investigating Allergic Pathways

By inhibiting mast cell degranulation (the release of inflammatory chemicals), DEC helps researchers understand the signaling pathways involved in allergic reactions. Studies have explored how DEC interacts with specific receptors on mast cells to prevent the release of inflammatory mediators []. This knowledge can be crucial for developing new medications that target specific steps in the allergic cascade.

Diethyl cromoglycate is a chemical compound with the molecular formula C₂₇H₂₄O₁₁. It belongs to a class of medications known as mast cell stabilizers, primarily used in the treatment of allergic conditions such as asthma and allergic rhinitis. The compound functions by inhibiting the release of inflammatory mediators from mast cells, thereby preventing allergic reactions. Diethyl cromoglycate is structurally related to sodium cromoglycate, which is its sodium salt form, commonly used in clinical settings.

The exact mechanism of DEC's action is still under investigation. However, it's believed to work by stabilizing the membranes of mast cells, which are immune cells that release inflammatory mediators during allergic reactions []. By preventing the degranulation (release of contents) of mast cells, DEC helps to reduce allergic symptoms like inflammation and airway constriction.

DEC is generally considered a safe medication with minimal side effects. Common side effects include throat irritation, cough, and bad taste in the mouth []. However, serious side effects are rare. DEC is not typically associated with significant flammability or reactivity hazards.

Limitations

It's important to note that DEC is a preventive medication, not a cure for allergies. It needs to be taken regularly to be effective and may not completely eliminate symptoms [].

. The primary reaction pathway includes:

  • Formation of 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester: This is achieved through the reaction of diethyl oxalate with 2,6-dihydroxyacetophenone in the presence of sodium methoxide.
  • Substitution Reaction: The intermediate undergoes a continuous substitution reaction with 1,3-dibromo-2-propanol or epichlorohydrin to yield diethyl cromoglycate.
  • Recrystallization: The crude product is purified through recrystallization using a solvent mixture of dichloromethane and ethyl acetate to obtain pure diethyl cromoglycate with high yield (up to 85%) .

Diethyl cromoglycate exhibits significant biological activity primarily through its action on mast cells. By stabilizing these cells, it prevents the degranulation process that leads to the release of histamines and other inflammatory mediators associated with allergic responses. This mechanism makes it effective in managing conditions like asthma and allergic rhinitis. Additionally, studies have shown that diethyl cromoglycate can inhibit the release of slow-reacting substances of anaphylaxis, further contributing to its therapeutic effects .

The synthesis of diethyl cromoglycate can be summarized as follows:

  • Starting Materials:
    • 2,6-Dihydroxyacetophenone
    • Diethyl oxalate
    • Sodium methoxide
    • 1,3-Dibromo-2-propanol or epichlorohydrin
  • Procedure:
    • Combine 76g of 2,6-dihydroxyacetophenone with 146g of diethyl oxalate and sodium methoxide in absolute ethanol.
    • Heat the mixture at approximately 65°C for six hours.
    • After evaporation of solvents, add epichlorohydrin and react at 75°C for an additional six hours.
    • Purify the crude product through recrystallization using dichloromethane and ethyl acetate .

Diethyl cromoglycate is primarily used in:

  • Asthma Management: As a preventive treatment for asthma attacks.
  • Allergic Rhinitis: To alleviate symptoms associated with hay fever and other allergic conditions.
  • Other Allergic Reactions: It may also be employed in various allergy-related conditions due to its mast cell-stabilizing properties.

Research has indicated that diethyl cromoglycate interacts effectively with various cellular components involved in allergic responses. Notably, it inhibits the activation and degranulation of mast cells, which play a crucial role in allergic reactions. Studies have shown that it can prevent the release of histamine and other mediators from these cells when exposed to allergens . Additionally, its interaction with other pharmacological agents has been explored to assess potential synergistic effects in treating allergic conditions.

Several compounds share structural or functional similarities with diethyl cromoglycate. Here are some notable examples:

Compound NameMolecular FormulaMechanism of ActionUnique Features
Sodium CromoglycateC₂₃H₁₆O₁₁Mast cell stabilizationMore commonly used clinically
KetotifenC₂₁H₂₂N₂O₂Antihistamine; mast cell stabilizerAlso acts as a histamine receptor antagonist
OlopatadineC₂₁H₂₃N₃O₃Antihistamine; mast cell stabilizationDual action on H1 receptors and mast cells

Diethyl cromoglycate is unique due to its specific mechanism targeting mast cell stabilization without direct antihistaminic effects, making it particularly suitable for chronic management of allergic conditions rather than acute symptom relief.

XLogP3

3.3

UNII

SMU3BJ0QSN

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16150-45-1

Wikipedia

Diethyl cromoglycate

Dates

Last modified: 08-15-2023

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